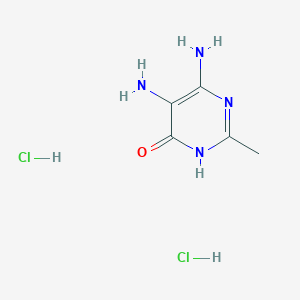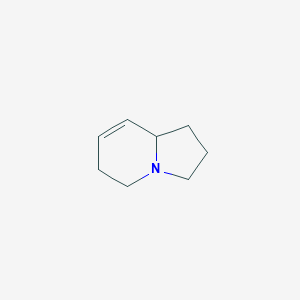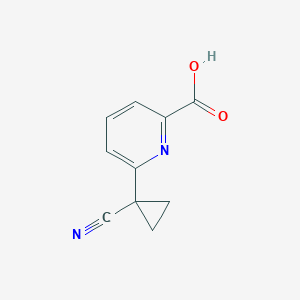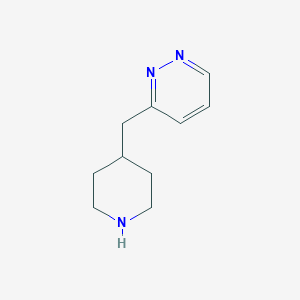![molecular formula C8H10N4OS B13100236 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate CAS No. 5118-01-4](/img/structure/B13100236.png)
4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate is a complex organic compound with a unique structure that combines elements of furan, pyrimidine, and carbamimidothioate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[2,3-d]pyrimidine derivatives and carbamimidothioate-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties .
Uniqueness
What sets 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate apart is its unique combination of structural elements, which may confer distinct chemical and biological properties.
Properties
CAS No. |
5118-01-4 |
|---|---|
Molecular Formula |
C8H10N4OS |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
(4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl) carbamimidothioate |
InChI |
InChI=1S/C8H10N4OS/c1-4-5-2-3-13-6(5)12-8(11-4)14-7(9)10/h2-3H2,1H3,(H3,9,10) |
InChI Key |
MZUUABVJSFQJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCOC2=NC(=N1)SC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


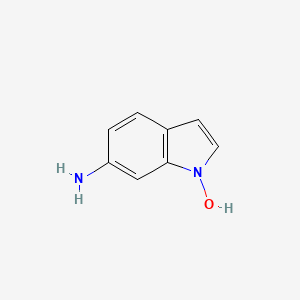
![9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene](/img/structure/B13100158.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)
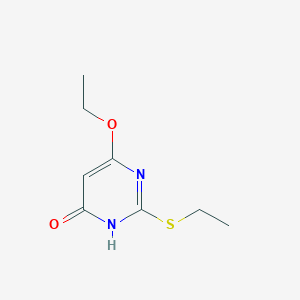

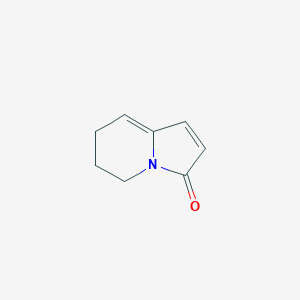
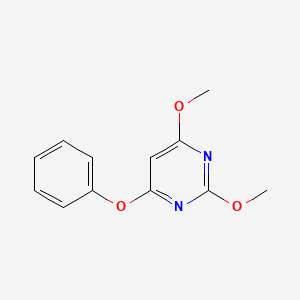
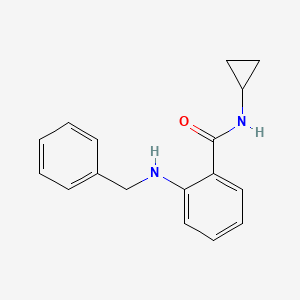
![2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13100197.png)
